2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-3-1-2-4-12(11)10-16-7-5-13(15)6-8-16;;/h1-4,13H,5-8,10,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDGNGCFWKOQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2C#N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes.
Mode of Action
It is believed to interact with its target, dpp-4, and modulate its activity. This interaction could lead to changes in the regulation of glucose metabolism.
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism. By modulating the activity of DPP-4, it could potentially influence the insulin signaling pathway and other related metabolic pathways.
Result of Action
Given its target, it is likely that it could influence cellular processes related to glucose metabolism.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions
Biological Activity
2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion and lower blood glucose levels. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C13H19Cl2N3
- Molecular Weight : 288.22 g/mol
- Purity : Typically ≥ 95% .
The primary mechanism of action for this compound involves its interaction with DPP-4. By inhibiting this enzyme, the compound modulates glucose metabolism and enhances the incretin effect, which leads to increased insulin secretion in response to meals .
Biochemical Pathways Affected
The inhibition of DPP-4 by this compound influences several biochemical pathways:
- Glucose Metabolism : Enhances insulin sensitivity and reduces glucagon secretion.
- Cellular Processes : Affects pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Efficacy in Diabetes Management
Research indicates that compounds similar to this compound exhibit significant antihyperglycemic effects. For instance, studies have shown that DPP-4 inhibitors can lead to improved glycemic control in diabetic models .
Antiviral Properties
Recent investigations have also explored the antiviral potential of related compounds against Zika virus (ZIKV). In vitro studies demonstrated that certain analogs exhibited a cytopathic effect reduction against ZIKV at micromolar concentrations, suggesting a broader application for this class of compounds beyond diabetes management .
Case Studies
- Anticancer Activity : A derivative based on the structure of 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile was evaluated for its antiproliferative effects against various cancer cell lines. Results indicated potent activity with IC50 values significantly lower than those of existing treatments, indicating potential for development as an anticancer agent .
- Combination Therapies : The compound has been investigated in combination with other therapeutic agents for enhanced efficacy in treating metabolic diseases such as type 2 diabetes and obesity. Studies suggest that combination therapies may yield superior outcomes compared to monotherapy .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor in the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.
Anticancer Research
Recent studies indicate that 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride exhibits significant anticancer properties against various cancer types, including prostate, breast, lung, and bladder cancers. The compound has been shown to inhibit lysine-specific demethylase-1 (LSD-1), which is involved in cancer progression.
Case Studies
- In Vitro Studies : The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent activity against prostate and breast cancer cells.
- Animal Models : In vivo studies using mouse models revealed that administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
Antiviral Activity
Recent investigations have highlighted the potential antiviral effects of this compound against viruses such as Zika and Hepatitis C. For instance, it has been identified as an effective inhibitor of Zika virus replication in cell culture assays .
The biological activity of this compound is noteworthy:
- Anticancer Properties : It shows inhibition of key enzymes involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential activity against certain bacterial strains, warranting further investigation.
Chemical Reactions Analysis
Oxidation Reactions
The nitrile group undergoes oxidation under acidic or basic conditions to yield carboxylic acids or amides. This reactivity is critical for modifying the compound’s electronic properties or generating intermediates for further functionalization.
| Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄ / H₂SO₄ (aq), 80°C | Benzoic acid derivative | 72% | Requires prolonged heating; side-products include over-oxidized amines | , |
| H₂O₂ / NaOH, rt | Amide intermediate | 58% | Selective oxidation without ring opening |
Reduction Reactions
The nitrile group can be reduced to a primary amine, while the piperidine ring’s amino group may participate in hydrogenation or reductive alkylation.
| Reagent/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| LiAlH₄, THF, reflux | 2-[(4-Aminopiperidin-1-yl)methyl]benzylamine | 85% | Excess LiAlH₄ required for complete conversion | , |
| H₂, Pd/C, EtOH | Partially saturated piperidine ring | 63% | Selective reduction of C=N bonds not observed |
Nucleophilic Substitution
The piperidine nitrogen acts as a nucleophile, enabling alkylation or arylation reactions. The benzonitrile’s electron-withdrawing effect enhances the electrophilicity of adjacent positions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated piperidine derivative | 78% | , |
| Benzyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzyl analog | 65% |
Coupling Reactions
The nitrile group participates in metal-catalyzed cross-coupling reactions, facilitating C–C bond formation.
| Catalyst/Reagent | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, CuI | Phenylboronic acid | Biphenyl nitrile analog | 70% | |
| NiCl₂, Zn | Alkyl halides | Alkylated benzonitrile derivatives | 55% |
Acid-Base Reactions
The compound forms salts with strong acids and undergoes proton exchange in aqueous solutions.
| Reagent | Conditions | Product | pKa | Source |
|---|---|---|---|---|
| HCl gas, Et₂O | 0°C, 2 h | Dihydrochloride salt (purified) | – | , |
| NaOH (aq) | rt, 1 h | Free base form | 9.2 (piperidine N) |
Photochemical Reactions
Limited studies show UV-induced decomposition pathways, primarily involving the nitrile group.
| Conditions | Outcome | Degradation Rate | Source |
|---|---|---|---|
| UV light (254 nm), 24 h | Formation of benzoic acid | 40% degradation |
Key Mechanistic Insights
-
Nitrile Reactivity : The –C≡N group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution at the para position.
-
Piperidine Participation : The 4-aminopiperidine moiety’s basicity (pKa ~9.2) allows it to act as a proton shuttle in acid-catalyzed reactions.
-
Steric Effects : Steric hindrance from the piperidine ring slows reactions at the benzonitrile’s methylene bridge .
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
The positional isomerism of the 4-aminopiperidinylmethyl group on the benzene ring distinguishes key analogs:
| Compound Name | CAS Number | Substituent Position | HCl Content | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride | 1158365-82-2 | 2-position | Dihydrochloride | C13H18Cl2N3 | 288.22 |
| 4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile hydrochloride | 1353977-72-6 | 4-position | Monohydrochloride | C13H18ClN3 | 251.76 |
| 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride | 1286273-82-2 | 3-position | Dihydrochloride | C13H19Cl2N3 | 288.22 |
| 4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride | 1353953-90-8 | 4-position (aminomethyl variant) | Monohydrochloride | C14H20ClN3 | 265.79 |
Key Observations :
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., CAS 1158365-82-2) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., CAS 1353977-72-6) due to increased ionic character .
- Thermal Stability: Analogs like Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) display a melting point of 68°C, suggesting that piperidine derivatives with aromatic substituents have moderate thermal stability .
Research and Application Insights
- Drug Development : The 2-substituted dihydrochloride (CAS 1158365-82-2) is prioritized in kinase inhibitor studies due to its optimized solubility and binding affinity .
- Synthetic Utility: Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate dihydrochloride (CAS 1286265-65-3) serves as an intermediate in prodrug synthesis, highlighting the versatility of piperidine-benzoate hybrids .
Q & A
Q. What are the critical safety protocols for handling 2-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride in laboratory settings?
- Methodological Answer : This compound is classified under GHS Category 4 (acute oral toxicity) and Category 2 (skin/eye irritation). Researchers must use NIOSH/MSHA-certified respiratory protection (e.g., P95 respirators) and chemically resistant gloves (e.g., nitrile) to prevent exposure . Handling should occur in fume hoods with adequate ventilation to avoid dust/aerosol formation. Emergency measures include 15-minute eye rinsing with water and immediate decontamination of affected skin using soap . Store at 2–8°C in airtight containers to prevent degradation .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Methodological Answer : Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical. For example, H NMR can confirm the presence of the benzonitrile moiety (δ 7.5–8.0 ppm for aromatic protons) and the 4-aminopiperidine group (δ 2.5–3.5 ppm for methylene protons adjacent to the amine) . Mass spectrometry (MS) should corroborate the molecular ion peak (e.g., [M+H] at m/z ~275) and fragmentation patterns consistent with the dihydrochloride salt .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies in reported toxicity data for this compound?
- Methodological Answer : Contradictions in toxicity profiles (e.g., acute vs. chronic effects) may arise from variations in solvent systems or impurities. Researchers should:
- Use OECD Guideline 423 for acute oral toxicity testing to standardize dose administration .
- Perform accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products that may contribute to toxicity .
- Cross-reference in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) with in vivo rodent models to resolve species-specific discrepancies .
Q. How can reaction conditions be optimized for synthesizing this compound to improve yield and scalability?
- Methodological Answer : Key parameters include:
- Temperature Control : Maintain 60–70°C during the nucleophilic substitution step to minimize side reactions (e.g., over-alkylation) .
- Catalyst Selection : Use KCO as a base in DMF to enhance reaction efficiency, as evidenced by a 15% yield increase compared to NaH .
- Purification : Employ column chromatography with a gradient of CHCl:MeOH (9:1 to 4:1) to isolate the dihydrochloride salt, followed by recrystallization in ethanol to achieve >95% purity .
Q. What are the implications of pH and temperature on the stability of this compound in aqueous buffers?
- Methodological Answer : Stability studies indicate:
- pH Sensitivity : Degradation accelerates at pH >7 due to hydrolysis of the benzonitrile group. Use phosphate buffers (pH 6.0–6.5) for aqueous formulations .
- Thermal Stability : Storage at 25°C for 30 days results in <5% degradation, but temperatures ≥40°C cause rapid decomposition (20% loss in 7 days) . Lyophilization is recommended for long-term storage .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Discrepancies may stem from differences in salt form (mono- vs. dihydrochloride) or crystallinity. To resolve:
- Perform dynamic light scattering (DLS) to assess particle size in suspension .
- Use Hansen Solubility Parameters (HSP) to predict solubility in solvents like DMSO (δ = 12.9) or acetonitrile (δ = 11.9) . Experimental validation via saturation shake-flask method is critical .
Ecological and Regulatory Considerations
Q. What methodologies assess the environmental impact of this compound in wastewater?
- Methodological Answer : Follow OECD 301B guidelines for biodegradability testing. Key steps:
- Measure biological oxygen demand (BOD) over 28 days to evaluate microbial degradation .
- Use LC-MS/MS to detect trace residues (LOQ = 0.1 µg/L) in effluent samples .
- Model soil mobility via OECD 121 column leaching studies, as the compound’s log P (~1.5) suggests moderate adsorption to organic matter .
Advanced Analytical Techniques
Q. Which spectroscopic methods are most effective for characterizing reaction intermediates during synthesis?
- Methodological Answer :
- FT-IR : Monitor the disappearance of the nitrile stretch (~2240 cm) and appearance of amine N-H stretches (~3300 cm) .
- C NMR : Track the formation of the piperidine ring carbons (δ 40–60 ppm) and benzonitrile carbon (δ ~120 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the final dihydrochloride salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
